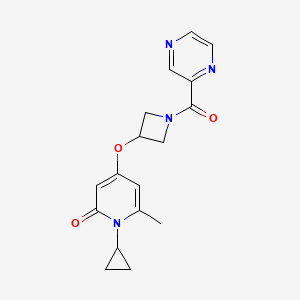1-cyclopropyl-6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
CAS No.: 2034386-83-7
Cat. No.: VC7052250
Molecular Formula: C17H18N4O3
Molecular Weight: 326.356
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034386-83-7 |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 326.356 |
| IUPAC Name | 1-cyclopropyl-6-methyl-4-[1-(pyrazine-2-carbonyl)azetidin-3-yl]oxypyridin-2-one |
| Standard InChI | InChI=1S/C17H18N4O3/c1-11-6-13(7-16(22)21(11)12-2-3-12)24-14-9-20(10-14)17(23)15-8-18-4-5-19-15/h4-8,12,14H,2-3,9-10H2,1H3 |
| Standard InChI Key | LCKXOSOLFOIBOM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=NC=CN=C4 |
Introduction
Structural Analysis and Nomenclature
The compound’s IUPAC name, 1-cyclopropyl-6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, reflects its multicomponent architecture:
-
Pyridin-2(1H)-one core: A six-membered aromatic ring with a ketone oxygen at position 2 and a methyl group at position 6.
-
Cyclopropyl substituent: Attached to the nitrogen at position 1, introducing steric constraints that may influence binding interactions.
-
Azetidin-3-yl ether linkage: A four-membered nitrogen-containing ring (azetidine) connected via an ether bond at position 4.
-
Pyrazine-2-carbonyl group: A diazine ring with a carbonyl moiety conjugated to the azetidine nitrogen, enhancing hydrogen-bonding potential .
The azetidine and pyrazine motifs are critical for molecular recognition. Azetidine’s strained ring system often enhances binding affinity in enzyme inhibitors, while pyrazine’s electron-deficient nature facilitates π-π stacking with aromatic residues in target proteins .
Synthesis and Chemical Properties
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous methodologies from the literature provide plausible pathways:
-
Pyridin-2(1H)-one Core Formation: Cyclocondensation of β-keto esters with cyclopropylamine under acidic conditions yields the 1-cyclopropylpyridinone scaffold.
-
Etherification at Position 4: Nucleophilic substitution of a halogenated pyridinone intermediate with 3-hydroxyazetidine under basic conditions .
-
Pyrazine-2-carbonyl Conjugation: Acylation of the azetidine nitrogen using pyrazine-2-carbonyl chloride in the presence of a base like triethylamine .
Key Reaction Conditions:
-
Temperature: 60–80°C for cyclocondensation.
-
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for polar aprotic environments .
Physicochemical Properties
-
Molecular Weight: Calculated as 384.39 g/mol.
-
Solubility: Predicted low aqueous solubility due to hydrophobic cyclopropyl and pyrazine groups.
-
Stability: Susceptible to hydrolysis at the azetidine’s β-lactam-like structure under acidic conditions .
Biological Activity and Mechanisms
Enzymatic Inhibition
The compound’s structural analogs exhibit activity against PARP-1 and PDE10:
-
PARP-1 Inhibition: Pyridinone derivatives with azetidine substituents disrupt NAD+ binding in PARP-1’s catalytic domain, inducing synthetic lethality in BRCA-mutant cells .
-
PDE10 Targeting: Azetidine-containing compounds, such as those in patent US9365562B2, inhibit phosphodiesterase 10A, a target for schizophrenia and Huntington’s disease .
Hypothesized Mechanism:
-
The pyridinone core mimics nicotinamide, competing for PARP’s NAD+ binding site.
-
The pyrazine carbonyl forms hydrogen bonds with catalytic residues (e.g., Ser904 in PARP-1) .
-
Azetidine’s rigid geometry optimizes van der Waals interactions within hydrophobic pockets .
Comparative Analysis with Related Compounds
The pyridinone core differentiates this compound from dihydropyridazine-based EVT-2663475, potentially offering improved metabolic stability. Compared to PDE10 inhibitors, the pyrazine moiety may enhance blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume